

17-Carboxy Budesonide CAS number and molecular formula

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Compound of Interest

Compound Name: 17-Carboxy Budesonide

Cat. No.: B130375

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In-Depth Technical Guide: 17-Carboxy Budesonide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **17-Carboxy Budesonide**, a significant degradation product of the corticosteroid Budesonide. This document outlines its chemical identity, formation, and analytical considerations, presented in a format tailored for research and development professionals.

Core Chemical Data

17-Carboxy Budesonide, identified by the CAS number 192057-49-1, is a key compound in the study of Budesonide's stability and degradation pathways.^{[1][2]} Its fundamental chemical properties are summarized in the table below.

Property	Value	Source
CAS Number	192057-49-1	[1][2]
Molecular Formula	C ₂₄ H ₃₂ O ₆	[1][2]
Molecular Weight	416.51 g/mol	[1]
Synonyms	Budesonide 17-Carboxylic Acid Impurity, (11β,16α,17α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic acid	[1]

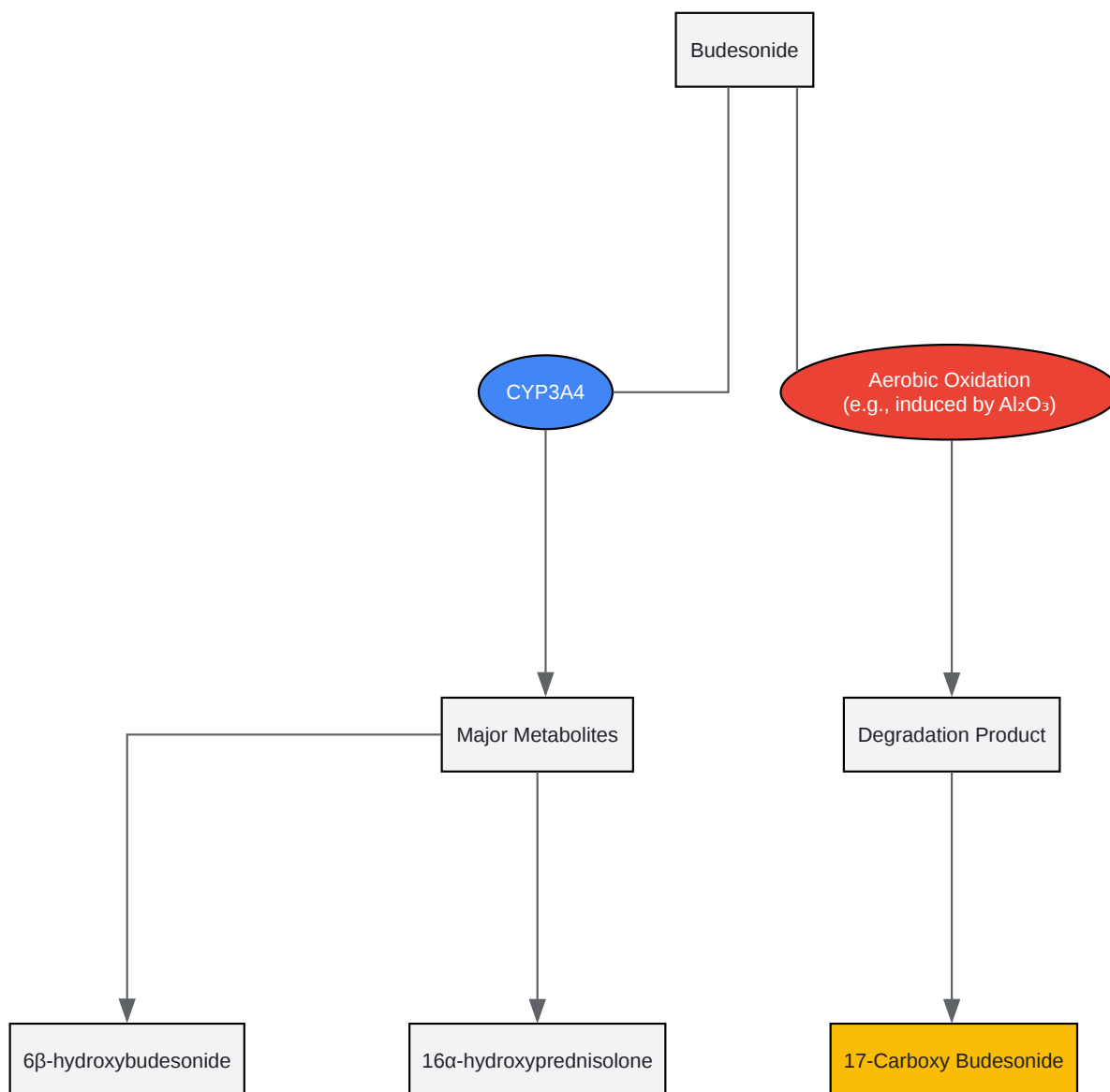
Formation and Metabolism

While Budesonide undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, **17-Carboxy Budesonide** is not a primary metabolite of this pathway.[3][4] The major metabolic routes of Budesonide involve hydroxylation to form 6β-hydroxybudesonide and 16α-hydroxyprednisolone, both of which exhibit significantly less glucocorticoid activity than the parent compound.[3][5]

17-Carboxy Budesonide is, instead, recognized as a degradation product.[6][7] Its formation has been observed under conditions of thermal forced degradation and is described as an aerobic oxidation process.[6][7] This process may be induced by factors such as the presence of Al₂O₃, which can be found on the inner surfaces of aluminum canisters used for pharmaceutical storage.[6][7]

The proposed formation pathway suggests an oxidative cleavage of the C17 side chain of Budesonide, leading to the carboxylic acid moiety.

Budesonide Metabolism and Degradation

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Budesonide Metabolic and Degradation Pathways

Experimental Protocols: Analytical Considerations

The analysis of **17-Carboxy Budesonide** typically falls within the scope of impurity profiling and stability testing of Budesonide formulations. While specific, detailed protocols for the synthesis of this compound are not readily available in public literature, methods for the analysis of Budesonide and its related compounds can be adapted.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques for the separation and quantification of Budesonide and its impurities, including **17-Carboxy Budesonide**.

A representative experimental workflow for the analysis of Budesonide and its related compounds is outlined below:

Analytical Workflow for Budesonide and Impurities

Key Methodological Details:

- **Sample Preparation:** Stock solutions of Budesonide and its related compounds are typically prepared by dissolving accurately weighed amounts in a suitable solvent like acetonitrile. These are then diluted with a mixture of water and acetonitrile to create the test mixture.
- **Chromatography:** A robust method for separating Budesonide and its related compounds can be developed using a Quality-by-Design (QbD) approach. This involves systematically exploring various chromatographic parameters such as the column stationary phase, mobile phase pH, temperature, and gradient time to achieve optimal separation.[\[8\]](#)
- **Detection:** Both UV and Mass Spectrometry (MS) are employed for detection. LC-QTOFMS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) is particularly useful for the structural identification of impurities.[\[6\]](#)[\[7\]](#)

Biological Activity

The primary metabolites of Budesonide, 6 β -hydroxybudesonide and 16 α -hydroxyprednisolone, have negligible glucocorticoid activity, being less than 1% of the parent compound.[\[3\]](#) While direct studies on the pharmacological activity of **17-Carboxy Budesonide** are limited, as a degradation product, it is generally considered to be pharmacologically inactive. Its significance lies in being an indicator of the stability and purity of Budesonide formulations.

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